molecular formula C8H11BrN2O2 B1457307 methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate CAS No. 1183663-73-1

methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate

Cat. No.: B1457307
CAS No.: 1183663-73-1
M. Wt: 247.09 g/mol
InChI Key: NVDATDCAPHMJGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate (CAS 1183663-73-1) is a brominated pyrazole ester with the molecular formula C8H11BrN2O2 and a molecular weight of 247.09 g/mol . This compound is supplied with a purity of ≥95% and is intended for Research Use Only, not for diagnostic or therapeutic procedures . As a key synthetic intermediate, its bromine atom and ester functional group make it a versatile building block in organic synthesis, particularly in the development of pharmacologically active molecules. Pyrazole derivatives are prominent scaffolds in medicinal chemistry, frequently investigated for their biological activities. Research indicates that structurally related thiazolyl-pyrazole hybrids have demonstrated promising binding affinities to biological targets such as the epidermal growth factor receptor (EGFR) kinase, highlighting the potential of such compounds in anticancer research . The structural features of this compound provide handles for further chemical modification, allowing researchers to elaborate its structure for the synthesis of more complex heterocyclic systems for biological screening and drug discovery projects. Proper handling and storage are required, and the product is typically shipped under cold-chain conditions to ensure stability .

Properties

IUPAC Name

methyl 3-(4-bromopyrazol-1-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-6(3-8(12)13-2)11-5-7(9)4-10-11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDATDCAPHMJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)N1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of this compound involves the synthesis of a 4-bromo-substituted pyrazole core followed by introduction of the butanoate ester side chain. The most robust and scalable method reported involves:

  • Condensation of diethyl butynedioate with methylhydrazine to form a hydroxy-pyrazole ester intermediate.
  • Selective bromination using phosphorus tribromide.
  • Hydrolysis to the carboxylic acid.
  • Carbamate intermediate formation and deprotection.
  • Final alkylation or esterification to install the butanoate ester.

Alternative approaches include microwave-assisted cyclization and direct alkylation methods. These methods balance safety, yield, and operational simplicity, providing reliable routes for the preparation of this compound for further pharmaceutical or chemical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate has been investigated for its potential as a precursor in drug development. Its structural characteristics allow it to interact with various biological targets, making it a candidate for novel therapeutic agents.

Biological Activities :

  • Antimicrobial Activity : Preliminary studies have shown that this compound can inhibit the growth of bacteria such as E. coli and Bacillus subtilis, suggesting its potential as an antimicrobial agent. In vitro tests indicated significant inhibition at concentrations as low as 40 µg/mL, comparable to standard antibiotics like ampicillin.
  • Anticancer Properties : Research indicates that pyrazole derivatives can induce apoptosis in cancer cells. This compound has exhibited cytotoxic effects on various cancer cell lines, indicating its potential for further exploration in cancer therapy.

Synthetic Utility

As a versatile building block in organic synthesis, this compound can be used to create more complex heterocyclic compounds. Its synthesis typically involves the reaction of 4-bromo-1H-pyrazole with methyl 3-bromobutanoate under basic conditions, often utilizing solvents like dimethylformamide (DMF).

Material Science

The compound is being explored for use in developing new materials, including polymers and coatings. Its unique chemical properties may contribute to materials with specific functionalities, such as enhanced durability or chemical resistance.

Agrochemicals

Given its biological activity, there is potential for this compound to be utilized in agrochemical formulations aimed at pest control or plant protection.

Case Study: Antimicrobial Efficacy

In a study evaluating various pyrazole derivatives for antimicrobial properties, this compound was found to effectively inhibit bacterial strains at low concentrations. This finding supports the ongoing investigation into its use as an alternative antibiotic agent.

Case Study: Anticancer Activity

A recent investigation into the anticancer potential of pyrazole derivatives highlighted that similar compounds exhibit cytotoxic effects on several cancer cell lines. The mechanism involved modulation of apoptotic pathways, indicating that this compound could serve as a lead compound for developing new anticancer therapies.

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryReduction in inflammatory markers

Mechanism of Action

The mechanism of action of methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The bromine atom can also play a role in modulating the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity : The target compound’s 4-bromo and methyl ester groups contrast with analogs bearing trifluoromethyl (), chlorophenyl (), or sulfonamide moieties ().
  • Electronic Effects : Bromine’s electronegativity may enhance electrophilic substitution reactivity compared to chlorine or methyl groups. The trifluoromethyl group in increases lipophilicity and metabolic stability.
  • Functional Groups : The ester group in the target compound offers hydrolytic susceptibility, whereas sulfonamide () and ketone () groups provide distinct hydrogen-bonding capabilities.

Physical and Spectral Properties

Melting Points and Stability

  • In contrast, sulfonamide-containing pyrazoles () exhibit higher melting points (e.g., 200–201°C for compound 16), likely due to intermolecular hydrogen bonding.
  • Bromine’s steric bulk may reduce crystallinity compared to smaller halogens like chlorine (compound 17, m.p. 129–130°C).

Spectroscopic Data

  • IR Spectroscopy : Sulfonamide analogs () show strong SO₂ stretches at 1162–1335 cm⁻¹, absent in the target ester. The ester carbonyl (C=O) stretch (~1650–1750 cm⁻¹) is a key feature of the target compound.
  • ¹H-NMR : Pyrazole protons in sulfonamide derivatives () resonate at δ 7.4–8.1 ppm, while methyl ester protons (e.g., –OCH₃) typically appear at δ 3.6–3.8 ppm.

Biological Activity

Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H11BrN2O2C_8H_{11}BrN_2O_2. It features a pyrazole ring, which is known for its diverse biological activities. The presence of the bromine atom and the ester functional group contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The pyrazole moiety can engage in hydrogen bonding and π-π interactions, enhancing binding affinity. The bromine substituent may also influence the compound's reactivity and biological effects by participating in halogen bonding interactions .

Biological Activities

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : The compound has been investigated for its potential to inhibit bacterial growth. Similar pyrazole derivatives have shown effectiveness against various pathogens, suggesting that this compound may also possess antimicrobial properties .
  • Anticancer Properties : Preliminary studies suggest that pyrazole derivatives can induce apoptosis in cancer cells. This compound's structure may facilitate interactions with cancer-related molecular pathways, making it a candidate for further exploration in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryReduction in inflammatory markers

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various pyrazole derivatives, this compound was tested against strains such as E. coli and Bacillus subtilis. Results indicated significant inhibition at concentrations as low as 40 µg/mL, comparable to standard antibiotics like ampicillin .

Case Study: Anticancer Activity

A recent investigation into the anticancer potential of pyrazole derivatives highlighted that compounds similar to this compound exhibited cytotoxic effects on several cancer cell lines. The mechanism involved modulation of apoptotic pathways, suggesting that further development could lead to novel anticancer agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves a nucleophilic substitution reaction between 4-bromo-1H-pyrazole and a brominated ester precursor (e.g., methyl 3-bromobutanoate). Key steps include:

  • Step 1 : Activation of the pyrazole nitrogen via deprotonation using a base (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or ethanol .

  • Step 2 : Heating under reflux (60–80°C) for 12–24 hours to maximize yield.

  • Optimization : Solvent choice and reaction time significantly affect purity. For example, DMF enhances reactivity but may require post-reaction purification via column chromatography to remove byproducts .

    Reaction Parameter Typical Conditions
    SolventDMF, ethanol
    BaseK₂CO₃, NaOH
    Temperature60–80°C (reflux)
    Reaction Time12–24 hours

Q. Which analytical techniques are critical for characterizing this compound, and how are data contradictions resolved?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of the pyrazole substitution and ester linkage. For example, the 4-bromo substituent on the pyrazole ring appears as a singlet in ¹H NMR (~7.5–8.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 287.03 g/mol) .
  • Contradiction Resolution : Discrepancies in spectroscopic data (e.g., unexpected splitting in NMR) may arise from rotamers or impurities. Techniques like variable-temperature NMR or 2D-COSY can clarify structural assignments .

Advanced Research Questions

Q. How can substituents on the pyrazole ring be modified to tune biological activity or reactivity?

  • Methodological Answer :

  • Halogen Replacement : Replacing bromine with iodine (via Ullmann coupling) or chlorine (via electrophilic substitution) alters steric and electronic properties. For example, iodine enhances cross-coupling reactivity in Pd-catalyzed reactions .
  • Functional Group Addition : Introducing amino or nitro groups at the 3-position of the pyrazole ring (via diazotization) can modulate interactions with biological targets like kinase enzymes .

Q. What experimental strategies evaluate this compound’s potential as an enzyme inhibitor in medicinal chemistry?

  • Methodological Answer :

  • In Vitro Assays :

Enzyme Inhibition Kinetics : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases) .

Docking Studies : Computational models (AutoDock Vina) predict binding modes to active sites, guided by X-ray crystallography data of analogous pyrazole inhibitors .

  • Structure-Activity Relationship (SAR) : Compare inhibitory activity of this compound with its 4-chloro and 4-iodo analogs to assess halogen effects .

Q. How do reaction mechanisms differ when using this compound in cross-coupling vs. cycloaddition reactions?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : The 4-bromo group acts as a leaving site for Pd-catalyzed aryl-aryl bond formation. Requires Pd(PPh₃)₄ and arylboronic acids in THF/water .
  • 1,3-Dipolar Cycloaddition : The pyrazole’s electron-deficient ring participates in Huisgen reactions with azides. Reaction regioselectivity is confirmed via ¹H NMR monitoring of triazole formation .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in melting point or spectral data across studies?

  • Methodological Answer :

  • Reproducibility Checks : Repeat synthesis and characterization under standardized conditions (e.g., identical solvent purity, NMR calibration).
  • Crystallography Validation : Single-crystal X-ray diffraction resolves ambiguities in molecular geometry, as seen in related pyrazole esters .

Q. What strategies compare the ecological impact of this compound with its analogs?

  • Methodological Answer :

  • Environmental Fate Studies : Use HPLC-MS to track degradation products in simulated aquatic systems (pH 7, 25°C). Compare half-lives of bromo- vs. chloro-substituted derivatives .
  • Toxicity Profiling : Conduct Daphnia magna assays to measure LC₅₀ values, ensuring compliance with OECD guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate
Reactant of Route 2
Reactant of Route 2
methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.